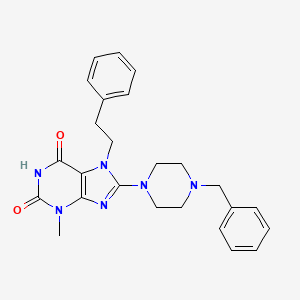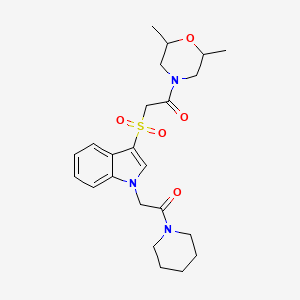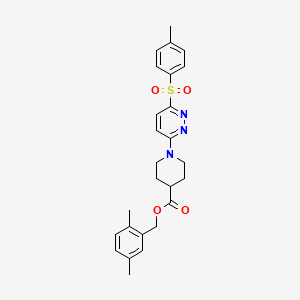![molecular formula C14H23NO6 B3020329 Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate CAS No. 201338-62-7](/img/structure/B3020329.png)
Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate
Übersicht
Beschreibung
Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, which can be informative for understanding the chemical behavior and applications of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including esterification and protection of functional groups. For instance, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, an intermediate in the production of Biotin, was achieved through a three-step process starting from L-cystine with an overall yield of 67% . This process included critical steps such as esterification and the protection of amine and thiol groups, which are relevant to the synthesis of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate.
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate can be complex, and their analysis often requires advanced techniques such as X-ray crystallography. For example, a macrocyclic compound was characterized using single-crystal X-ray spectroscopy to determine its crystalline structure in the monoclinic space group . Such detailed structural analysis is crucial for understanding the physical and chemical properties of these compounds.
Chemical Reactions Analysis
Compounds with functionalities similar to Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate can undergo various chemical transformations. These transformations can lead to the formation of multifunctional heterocyclic systems, as demonstrated by the synthesis of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs, which are versatile synthons for preparing polysubstituted heterocyclic systems . This indicates that Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate could also be a precursor for diverse heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate are influenced by their molecular structure. For instance, the macrocyclic ligand discussed in one of the papers crystallizes in a specific space group and has a defined unit cell dimension, which affects its solubility and reactivity . Similarly, the protection of functional groups, as seen in the synthesis of related compounds, can significantly alter the reactivity and stability of the molecule . These properties are essential for the practical application of the compound in organic synthesis and pharmaceutical development.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
- Asymmetric Synthesis of Unsaturated β-Amino Acid Derivatives: Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate derivatives have been synthesized for use in asymmetric synthesis. This process involves a highly stereoselective conjugate addition leading to products that retain unsaturation in their molecules (Davies, Fenwick & Ichihara, 1997).
Synthesis of Heterocyclic Systems
- Preparation of Quinoxalines and Pyrazoles: The compound is utilized in the synthesis of heterocyclic systems like quinoxalines and pyrazoles. These are formed via reactions with aromatic 1,2-diamines and have applications in medicinal chemistry (Attanasi et al., 2001).
Ligand Development for Catalysis
- Development of Chiral Phosphine Ligands: The compound is used in the preparation of chiral phosphine ligands. These ligands have shown high catalytic activities and enantioselectivities in asymmetric hydrogenation of functionalized alkenes, which is crucial in pharmaceutical ingredient synthesis (Imamoto et al., 2012).
Peptide Research
- Peptide Structure Analysis: In peptide research, the compound has been used to study the crystalline structure of peptides, which aids in understanding peptide conformation and stability (Gebreslasie, Jacobsen & Görbitz, 2011).
Synthesis of Non-Natural Amino Acids
- Synthesis of Non-Natural Alpha-Amino Acids: It has been a key intermediate in synthesizing enantiopure non-natural alpha-amino acids. These amino acids have potential applications in drug development and biochemical research (Constantinou-Kokotou et al., 2001).
Polymer Chemistry
- Polyamide Synthesis: Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate derivatives are used in the synthesis of aromatic polyamides. These materials have high thermal stability and solubility, making them suitable for advanced material applications (Yang, Hsiao & Yang, 1999).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
It is described as a versatile small molecule scaffold , which suggests that it could interact with a variety of biological targets.
Mode of Action
As a versatile small molecule scaffold , it may interact with its targets in a variety of ways, potentially leading to a range of biochemical changes.
Biochemical Pathways
Given its description as a versatile small molecule scaffold , it could potentially influence a wide range of biochemical pathways.
Result of Action
As a versatile small molecule scaffold , it could potentially lead to a variety of molecular and cellular effects depending on the specific targets and pathways it interacts with.
Eigenschaften
IUPAC Name |
methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO6/c1-9(10(16)19-8)15(11(17)20-13(2,3)4)12(18)21-14(5,6)7/h1H2,2-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHKWMJJDXMJHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=C)C(=O)OC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate | |
CAS RN |
201338-62-7 | |
| Record name | methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-ethyl-2-[[2-[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxyacetyl]amino]thiophene-3-carboxylate](/img/structure/B3020249.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylbenzamide](/img/structure/B3020250.png)
![N-(3-fluoro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3020253.png)
![6-[[5-[(4-bromophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3020255.png)



![(3Z)-1-acetyl-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3020261.png)

![2-[(2-Chlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B3020267.png)
![N-(1-cyanocyclohexyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3020268.png)
